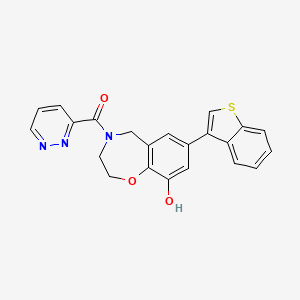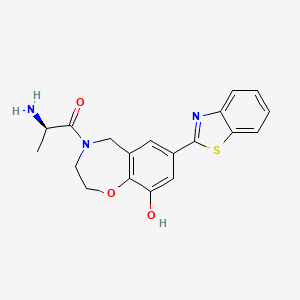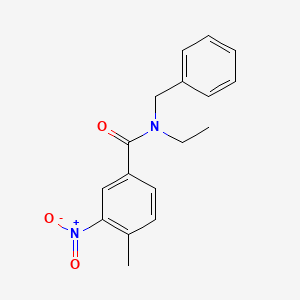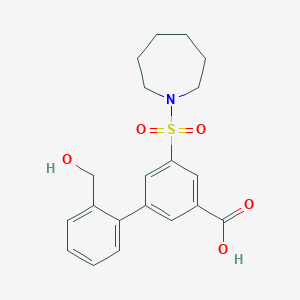
N-(2-chlorophenyl)-1-butanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorophenyl)-1-butanesulfonamide, also known as N-Chlorobutanesulfonamide (CBS), is an organic compound that has been widely used in scientific research as a source of chlorine for various reactions. This compound has been found to possess unique properties that make it a valuable tool in many fields of research, including medicinal chemistry, biochemistry, and organic synthesis.
作用机制
N-(2-chlorophenyl)-1-butanesulfonamide acts as a source of chlorine in various reactions. The chlorine atom in N-(2-chlorophenyl)-1-butanesulfonamide is highly reactive and can undergo substitution reactions with various nucleophiles. The reactivity of the chlorine atom in N-(2-chlorophenyl)-1-butanesulfonamide is due to the electron-withdrawing effect of the sulfonamide group, which makes the chlorine atom more electrophilic.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-1-butanesulfonamide has not been extensively studied for its biochemical and physiological effects. However, it has been reported that N-(2-chlorophenyl)-1-butanesulfonamide can selectively modify proteins and peptides by reacting with amino acid residues such as cysteine and histidine. This selective modification can lead to changes in protein structure and function, which can have implications in various biological processes.
实验室实验的优点和局限性
N-(2-chlorophenyl)-1-butanesulfonamide has several advantages as a reagent for lab experiments. It is readily available, easy to handle, and can be stored for long periods without degradation. Additionally, N-(2-chlorophenyl)-1-butanesulfonamide is a versatile reagent that can be used in various reactions. However, N-(2-chlorophenyl)-1-butanesulfonamide has some limitations as well. It can be toxic and corrosive, and care should be taken when handling it. Additionally, the reactivity of the chlorine atom in N-(2-chlorophenyl)-1-butanesulfonamide can lead to unwanted side reactions, which can affect the yield and purity of the final product.
未来方向
N-(2-chlorophenyl)-1-butanesulfonamide has several potential future directions for research. One area of research could be the development of new synthetic methodologies using N-(2-chlorophenyl)-1-butanesulfonamide as a reagent. Another area of research could be the development of new biologically active compounds using N-(2-chlorophenyl)-1-butanesulfonamide as a source of chlorine. Additionally, further studies could be conducted to investigate the biochemical and physiological effects of N-(2-chlorophenyl)-1-butanesulfonamide and its potential applications in various biological processes.
Conclusion:
In conclusion, N-(2-chlorophenyl)-1-butanesulfonamide is a valuable tool in scientific research due to its unique properties as a source of chlorine. Its synthesis method is efficient and reliable, and it has been used in various scientific research applications, including medicinal chemistry, biochemistry, and organic synthesis. N-(2-chlorophenyl)-1-butanesulfonamide acts as a source of chlorine in various reactions and can selectively modify proteins and peptides. It has several advantages as a reagent for lab experiments, but also has some limitations. Finally, N-(2-chlorophenyl)-1-butanesulfonamide has several potential future directions for research, including the development of new synthetic methodologies and the investigation of its biochemical and physiological effects.
合成方法
N-(2-chlorophenyl)-1-butanesulfonamide can be synthesized by the reaction of 2-chlorobenzenesulfonyl chloride with n-butylamine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of water. This method has been widely used in the synthesis of N-(2-chlorophenyl)-1-butanesulfonamide and has been found to be efficient and reliable.
科学研究应用
N-(2-chlorophenyl)-1-butanesulfonamide has been used in various scientific research applications, including medicinal chemistry, biochemistry, and organic synthesis. In medicinal chemistry, N-(2-chlorophenyl)-1-butanesulfonamide has been used as a source of chlorine for the synthesis of various biologically active compounds, including antitumor agents, antimicrobial agents, and anti-inflammatory agents. In biochemistry, N-(2-chlorophenyl)-1-butanesulfonamide has been used as a tool for the selective modification of proteins and peptides. In organic synthesis, N-(2-chlorophenyl)-1-butanesulfonamide has been used as a reagent for the synthesis of various functionalized molecules.
属性
IUPAC Name |
N-(2-chlorophenyl)butane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO2S/c1-2-3-8-15(13,14)12-10-7-5-4-6-9(10)11/h4-7,12H,2-3,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPPWTQPLPUHVPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)butane-1-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(4-methoxyphenyl)-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine](/img/structure/B5297153.png)
![N-(4-{[3-(2-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoyl)-beta-alanine](/img/structure/B5297156.png)
![4-methoxy-3-[(methylamino)sulfonyl]-N-phenylbenzamide](/img/structure/B5297158.png)
![3-[(dimethylamino)methyl]-1-{[2-(2-pyridinyl)-5-pyrimidinyl]carbonyl}-3-piperidinol](/img/structure/B5297162.png)


![5-{[1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5297188.png)

![2-methyl-5-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methoxy)pyridine](/img/structure/B5297219.png)
![N-(4-pyridinylmethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5297221.png)
![N,2-dimethyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5297234.png)
![N-{[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]methyl}-N-methyl-2,3-dihydro-1-benzofuran-5-carboxamide](/img/structure/B5297250.png)